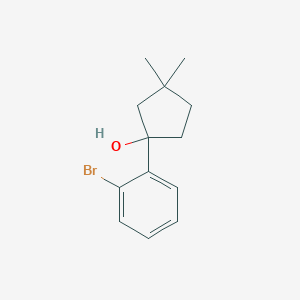
1-(2-Bromophenyl)-3,3-dimethylcyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromophenyl)-3,3-dimethylcyclopentan-1-ol is an organic compound featuring a bromine atom attached to a phenyl ring, which is further connected to a cyclopentanol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-3,3-dimethylcyclopentan-1-ol can be synthesized through a multi-step process involving the bromination of a phenyl ring followed by cyclization and reduction reactions. One common method involves the bromination of 2-bromophenylacetic acid, followed by cyclization with a suitable cyclopentanone derivative under acidic conditions. The final step involves the reduction of the resulting ketone to form the desired alcohol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and cyclization reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromophenyl)-3,3-dimethylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form a phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of 1-(2-bromophenyl)-3,3-dimethylcyclopentanone.
Reduction: Formation of 1-(2-phenyl)-3,3-dimethylcyclopentan-1-ol.
Substitution: Formation of 1-(2-aminophenyl)-3,3-dimethylcyclopentan-1-ol.
Applications De Recherche Scientifique
1-(2-Bromophenyl)-3,3-dimethylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Bromophenyl)-3,3-dimethylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopentanol structure play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
1-(2-Bromophenyl)-3,3-dimethylcyclopentan-1-ol can be compared with similar compounds such as:
1-(2-Chlorophenyl)-3,3-dimethylcyclopentan-1-ol: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromophenyl)-3,3-dimethylcyclopentane: Lacks the hydroxyl group, affecting its reactivity and applications.
1-(2-Bromophenyl)-3,3-dimethylcyclopentanone: Contains a ketone group instead of an alcohol, leading to different chemical properties.
The uniqueness of this compound lies in its specific combination of a bromine-substituted phenyl ring and a cyclopentanol structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H17BrO |
|---|---|
Poids moléculaire |
269.18 g/mol |
Nom IUPAC |
1-(2-bromophenyl)-3,3-dimethylcyclopentan-1-ol |
InChI |
InChI=1S/C13H17BrO/c1-12(2)7-8-13(15,9-12)10-5-3-4-6-11(10)14/h3-6,15H,7-9H2,1-2H3 |
Clé InChI |
DDKACVGHMKQCBV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(C1)(C2=CC=CC=C2Br)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


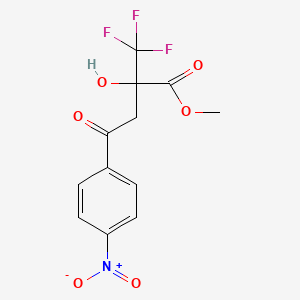
![3-{3-[(1S)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B13204788.png)
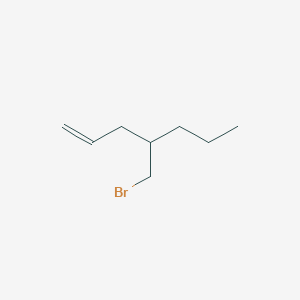
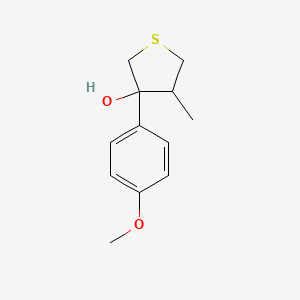
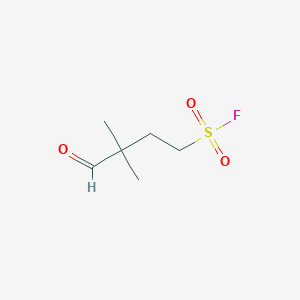
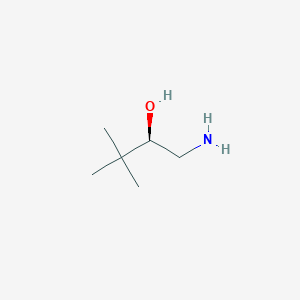
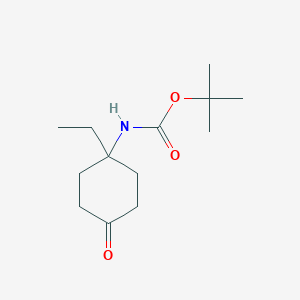
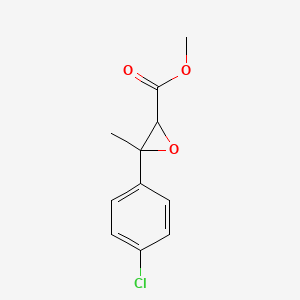
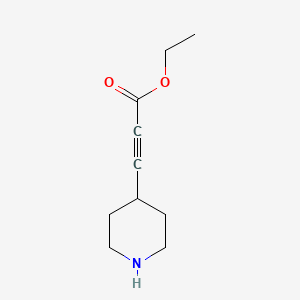

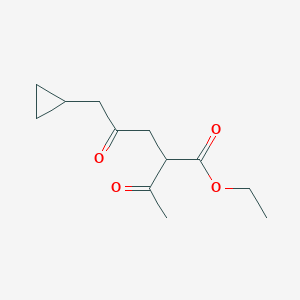
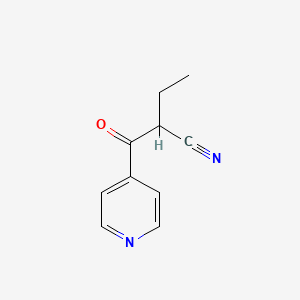
![(2-Amino-7,7-dimethylbicyclo[2.2.1]heptan-1-YL)methanol](/img/structure/B13204860.png)

